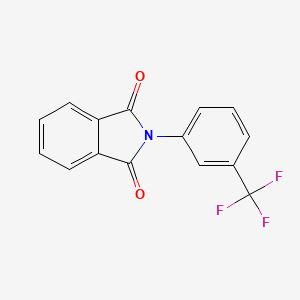

N-(3-Trifluoromethylphenyl)phthalimide

Vue d'ensemble

Description

N-(3-Trifluoromethylphenyl)phthalimide (TFMPI) is an organic compound that has gained significant attention in recent years due to its potential applications in various fields of research and industry. It is a trifluoromethylphenyl substituted phthalimide .

Synthesis Analysis

Trifluoromethylphenyl substituted phthalimides (PIs) containing oligoselenophene and phenylselenophene substituents were synthesized . The synthesis process involved the condensation of equimolar amounts of phthalic anhydride and 3,4-dichloroaniline, 2,4-dichloroaniline, 2,4,5-trichloroaniline, respectively, under acetic acid reflux .Molecular Structure Analysis

Spectroscopic studies show that increasing the number of selenophene units causes the UV-Vis and photoluminescence maxima of the selenophene substituted PIs to shift to longer wavelengths . Analysis of the single crystal structure shows that the biselenophene substituted derivative has a layered structure, no center of symmetry and a molecular network with close contacts between Se atoms .Chemical Reactions Analysis

These substances were used to fabricate field-effect transistors (FET)s by using the vapor deposition method . The FET derived using the biselenophene substituted PI exhibits clear n-type characteristics with an electron mobility of ca. 10 −4 cm 2 V −1 s −1 .Physical And Chemical Properties Analysis

The molecular formula of TFMPI is C15H8F3NO2 and its molecular weight is 291.22 g/mol. The phthalimide moieties of these compounds are essentially planar .Applications De Recherche Scientifique

Cancer Treatment

N-(3-Trifluoromethylphenyl)phthalimide: derivatives have shown promise in cancer therapy. The compound FT-12, a derivative, exhibited antiproliferative activity against various cancer cells and reduced the ability to form new clones. It also induced necrosis and apoptosis, suggesting potential use in cancer treatment .

Anti-inflammatory Applications

Research has indicated that phthalimide derivatives, including N-(3-Trifluoromethylphenyl)phthalimide , can exhibit significant anti-inflammatory action. This is particularly relevant in the development of new treatments for chronic inflammatory diseases .

Antimicrobial Activity

Phthalimide compounds have been tested as antimicrobial agents against a range of bacteria and fungi. Their structure allows for the potential to develop new antimicrobial drugs that could be more effective against resistant strains .

Antioxidant Effects

The antioxidant properties of phthalimide derivatives are being explored. These compounds could play a role in preventing oxidative stress-related diseases, offering a new avenue for therapeutic applications .

Depression and Anxiety Treatment

Studies have suggested that phthalimide derivatives may have therapeutic potential in treating psychological conditions such as depression and anxiety. This opens up possibilities for new psychiatric medications .

Orientations Futures

Mécanisme D'action

Target of Action

N-(3-Trifluoromethylphenyl)phthalimide (TFMPI) is an organic compound that has gained significant attention in recent years due to its potential applications in various fields of research and industry. The primary targets of TFMPI are the electron-transport properties of materials .

Mode of Action

TFMPI interacts with its targets by affecting the electron-transport properties of materials . It exhibits clear n-type characteristics with an electron mobility of approximately

10−4cm2V−1s−110^{-4} cm^2 V^{-1} s^{-1}10−4cm2V−1s−1

. The mode of action of TFMPI is primarily through its interaction with these electron-transport properties .Biochemical Pathways

The biochemical pathways affected by TFMPI involve the electron-transport properties of materials . Increasing the number of selenophene units in TFMPI causes the UV-Vis and photoluminescence maxima of the selenophene substituted PIs to shift to longer wavelengths .

Result of Action

The result of TFMPI’s action is primarily observed in its effects on the electron-transport properties of materials . For instance, a field-effect transistor (FET) derived using the biselenophene substituted PI exhibits clear n-type characteristics .

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3NO2/c16-15(17,18)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(19)21/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDBYDGXMKAAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

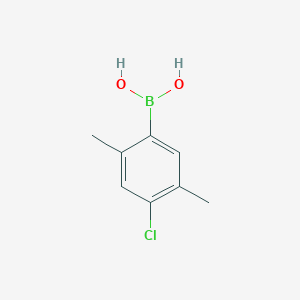

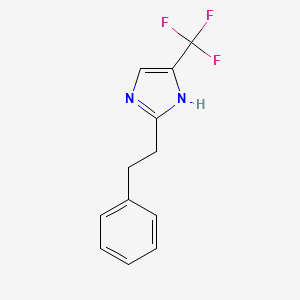

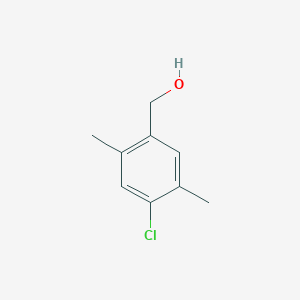

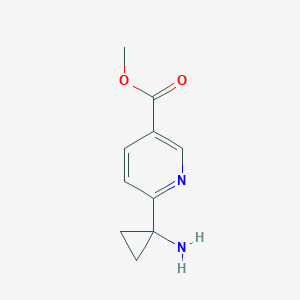

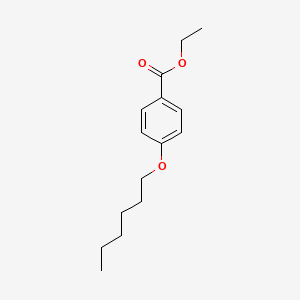

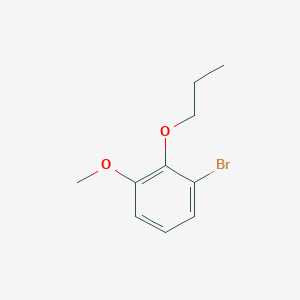

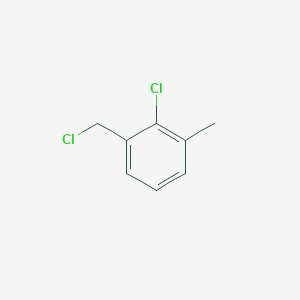

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)

![tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6334046.png)

![5-(4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl)pyridine-3-boronic acid pinacol ester](/img/structure/B6334051.png)

![1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B6334076.png)